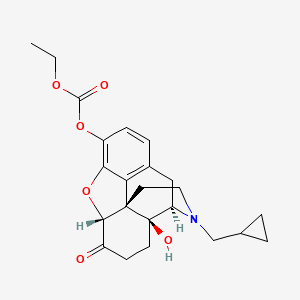
Naltrexone-O-ethyl Carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naltrexone-O-ethyl Carbonate is a derivative of naltrexone, an opioid receptor antagonist primarily used in the treatment of alcohol and opioid dependence. This compound is designed to enhance the pharmacokinetic properties of naltrexone, potentially offering improved therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Naltrexone-O-ethyl Carbonate typically involves the reaction of naltrexone with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions: Naltrexone-O-ethyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to release naltrexone and ethyl carbonate.
Oxidation and Reduction: While the parent compound naltrexone can undergo oxidation and reduction, the carbonate ester linkage in this compound is relatively stable under mild conditions.
Substitution: The carbonate group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Naltrexone and ethyl carbonate.
Oxidation and Reduction: Various oxidized or reduced forms of naltrexone, depending on the specific reagents and conditions used.
科学的研究の応用
Naltrexone-O-ethyl Carbonate has several scientific research applications, including:
Chemistry: Used as a model compound to study ester hydrolysis and carbonate chemistry.
Biology: Investigated for its potential to modulate opioid receptors in various biological systems.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially offering improved therapeutic outcomes in the treatment of alcohol and opioid dependence.
Industry: Utilized in the development of sustained-release formulations for better patient compliance.
作用機序
Naltrexone-O-ethyl Carbonate exerts its effects by acting as an opioid receptor antagonist. It primarily targets the mu, kappa, and delta opioid receptors in the central nervous system. By binding to these receptors, it blocks the euphoric and rewarding effects of opioids and alcohol, thereby reducing cravings and dependence. The carbonate ester linkage may also slow the release of naltrexone, providing a more sustained therapeutic effect.
類似化合物との比較
Naltrexone: The parent compound, used for similar therapeutic purposes.
Naloxone: Another opioid antagonist, primarily used to reverse opioid overdoses.
Nalmefene: Similar to naltrexone, used in the treatment of alcohol dependence.
Comparison:
Naltrexone-O-ethyl Carbonate vs. Naltrexone: The carbonate derivative may offer improved pharmacokinetic properties, such as longer duration of action.
This compound vs. Naloxone: Naloxone is used for acute overdose situations, while this compound is intended for long-term management of dependence.
This compound vs. Nalmefene: Both are used for alcohol dependence, but this compound may provide a more sustained release profile.
特性
分子式 |
C23H27NO6 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] ethyl carbonate |
InChI |
InChI=1S/C23H27NO6/c1-2-28-21(26)29-16-6-5-14-11-17-23(27)8-7-15(25)20-22(23,18(14)19(16)30-20)9-10-24(17)12-13-3-4-13/h5-6,13,17,20,27H,2-4,7-12H2,1H3/t17-,20+,22+,23-/m1/s1 |
InChIキー |
ICIMXJGWHGUXLR-XEDHWARRSA-N |
異性体SMILES |
CCOC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |
正規SMILES |
CCOC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


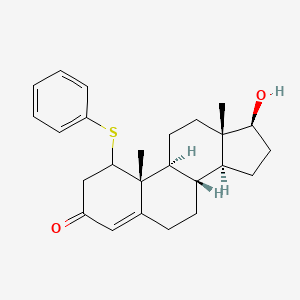
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)

![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)

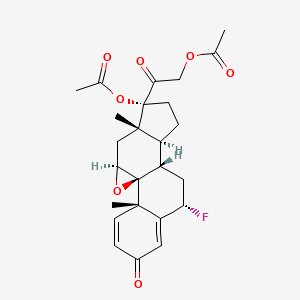
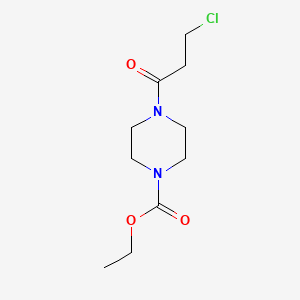
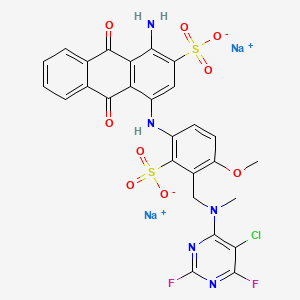


![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)

![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
